2,4-Dimethylmethcathinone hydrochloride
Description
Overview of New Psychoactive Substances (NPS) and the Synthetic Cathinone (B1664624) Class
New Psychoactive Substances (NPS) are a broad category of substances of abuse that are not controlled by international drug conventions but may present a public health threat. biochimicaclinica.it The term "new" signifies their recent availability on the illicit market, not necessarily their recent invention. biochimicaclinica.it These substances are often designed to mimic the effects of controlled drugs like cocaine, ecstasy, and cannabis, while circumventing existing laws through slight modifications to their chemical structures. medcraveonline.com
Among the various classes of NPS, synthetic cathinones represent one of the largest and most frequently seized groups. mdpi.com They are synthetic derivatives of cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant. mdpi.com Structurally, synthetic cathinones are β-keto analogues of corresponding phenethylamines, sharing pharmacological similarities with substances like amphetamine and cocaine. mdpi.comeuropa.eu The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was monitoring 161 synthetic cathinones in 2021. biochimicaclinica.it This class of compounds is known colloquially as "bath salts". biochimicaclinica.it
Structural Classification of Synthetic Cathinones
The basic structure of a synthetic cathinone is a β-keto phenethylamine (B48288). europa.eu This core structure has four primary positions where chemical modifications can occur: the aromatic ring, the alkyl side chain, and the amino group. mdpi.com These modifications allow for the synthesis of a vast number of derivatives. mdpi.com
A general classification of synthetic cathinones can be based on these structural modifications. mdpi.com For instance, substitutions on the aromatic ring, alterations in the length of the alkyl side chain, or changes to the N-alkyl group lead to different subclasses of compounds with varying properties. acs.org Key structural features that influence their action include the nature of the terminal amine, the size of the α-substituent, and the position of aromatic substituents. researchgate.net
Based on modifications, synthetic cathinones can be grouped into several subclasses, such as:
N-alkyl cathinones: Modifications on the nitrogen atom of the amino group. mdpi.com
N-pyrrolidine cathinones: Incorporation of the nitrogen atom into a pyrrolidine (B122466) ring. mdpi.com
3,4-methylenedioxy-N-alkyl cathinones: Presence of a methylenedioxy group on the aromatic ring, combined with N-alkylation. mdpi.com
Ring-substituted cathinones: Addition of various substituents (e.g., methyl, halogen) to the phenyl ring. europa.eu
Table 1: General Structural Features of Synthetic Cathinones This table is interactive. Click on the headers to sort.
| Feature | Description | Example Compound |
|---|---|---|
| Core Structure | β-keto phenethylamine (2-amino-1-phenyl-1-propanone) | Cathinone |
| Aromatic Ring (R1) | Substitution on the phenyl group (e.g., methyl, methoxy, halogen) | Mephedrone (B570743) (4-methylmethcathinone) |
| Alkyl Chain (R2) | Alteration of the carbon chain length | Pentedrone |
| Amino Group (R3, R4) | Substitution on the nitrogen atom (e.g., methyl, ethyl, pyrrolidinyl) | Methcathinone (B1676376) (N-methylcathinone) |
Positional Relationship of 2,4-Dimethylmethcathinone (B1431854) Hydrochloride within Cathinone Subclasses
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic stimulant belonging to the cathinone class. Its chemical structure is characterized by the core cathinone framework with specific substitutions. The formal name for the compound is 1-(2,4-dimethylphenyl)-2-(methylamino)-1-propanone, which clarifies its structural features. caymanchem.com
The relationship of 2,4-DMMC to its parent compounds can be broken down as follows:
Cathinone: The fundamental structure is 2-amino-1-phenyl-1-propanone. europa.eu
Methcathinone: This is N-methylcathinone, meaning a methyl group is added to the amino group (R3 or R4 position) of the cathinone structure. europa.eu
2,4-Dimethylmethcathinone: This compound is a derivative of methcathinone. The prefix "2,4-dimethyl" indicates that two methyl groups are attached to the phenyl ring at the 2nd and 4th positions. caymanchem.com
Therefore, 2,4-Dimethylmethcathinone hydrochloride is classified as a ring-substituted N-alkyl cathinone. It is an isomer of other dimethylmethcathinone compounds, such as 3,4-Dimethylmethcathinone (B1649914) (3,4-DMMC). caymanchem.com The hydrochloride salt form is created by reacting the base compound with hydrochloric acid. nih.gov
Table 2: Structural Comparison of 2,4-DMMC and Related Compounds This table is interactive. Click on the headers to sort.
| Compound Name | Phenyl Ring Substitution | N-Alkylation | Chemical Formula (Base) |
|---|---|---|---|
| Cathinone | None | None | C₉H₁₁NO |
| Methcathinone | None | Methyl | C₁₀H₁₃NO |
| Mephedrone (4-MMC) | 4-methyl | Methyl | C₁₁H₁₅NO |
| 2,4-Dimethylmethcathinone | 2-methyl, 4-methyl | Methyl | C₁₂H₁₇NO |
| 3,4-Dimethylmethcathinone | 3-methyl, 4-methyl | Methyl | C₁₂H₁₇NO |
Current Research Landscape and Challenges in Characterizing Emerging Cathinones
The study of emerging cathinones like 2,4-DMMC is part of a broader effort to understand the rapidly evolving NPS market. nih.gov A primary challenge is the sheer number and transient nature of these substances. elsevier.es Clandestine chemists continuously create new analogues by modifying the molecular structure of existing compounds to evade legal controls. medcraveonline.com This results in a constant stream of new, uncharacterized substances appearing on the market. researchgate.net
This rapid evolution poses significant challenges for the scientific and forensic communities:
Analytical Identification: Forensic laboratories must constantly update their analytical methods and reference standards to detect and accurately identify the growing number of new compounds. elsevier.es The physiological and toxicological properties of many new derivatives, including 2,4-DMMC, have not been fully elucidated. caymanchem.com
Pharmacological Characterization: There is often a lack of comprehensive research on the specific pharmacological profiles of new cathinones. researchgate.net While structure-activity relationships can help predict general effects, the precise interactions with neurotransmitter systems for each new compound require dedicated study. researchgate.net
Information Dissemination: The pace of NPS emergence outstrips the pace of traditional scientific publication, creating a knowledge gap for researchers and public health officials. nih.govnih.gov Early warning systems and rapid communication are crucial to track the spread and potential impact of these substances. researchgate.net
The research landscape is therefore focused on developing flexible analytical techniques, studying structure-activity relationships to predict the properties of new analogues, and monitoring online markets and seizure data to identify emerging trends. nih.govnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSXBIUAIICOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)NC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of 2,4 Dimethylmethcathinone Hydrochloride
General Synthetic Routes for β-Keto-Phenethylamines
Synthetic cathinones are derivatives of β-keto-phenethylamine, sharing a core structure characterized by a phenyl ring, an aminoalkyl chain, and a carbonyl group at the beta position. nih.govresearchgate.net The synthesis of these compounds can be approached through several general routes, primarily involving the formation of a ketone intermediate followed by amination.
A common method for preparing the ketone precursors of β-keto-phenethylamines involves the reaction of an aryl nitrile with a Grignard reagent. masterorganicchemistry.com This pathway begins with the nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group, which forms an intermediate imine magnesium salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid yields the desired ketone. masterorganicchemistry.com This method is versatile for creating a variety of aryl ketones by selecting the appropriate aryl nitrile and Grignard reagent. For the synthesis of cathinone (B1664624) precursors, an ethylmagnesium halide would be reacted with a substituted benzonitrile. The development of transnitrilation methods, using reagents like dimethylmalononitrile, has further refined this approach, allowing for the efficient cyanation of aryl Grignard reagents to produce the necessary aryl nitrile starting materials. nih.govresearchgate.net
Perhaps the most direct and frequently cited method for synthesizing cathinone derivatives is the α-bromination of a propiophenone (B1677668) precursor, followed by condensation with a primary amine. researchgate.net The synthesis starts with an appropriately substituted propiophenone (1-aryl-1-propanone), which undergoes bromination at the α-carbon (the carbon atom adjacent to the carbonyl group) to form an α-bromoketone. mdpi.com This intermediate, for instance, (±)-2-bromo-1-aryl-1-propanone, is then reacted with a primary amine, such as methylamine, in a suitable solvent. researchgate.net The amine displaces the bromine atom via nucleophilic substitution, yielding the β-keto-phenethylamine free base. The final product is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling. researchgate.net This general scheme is widely applied for producing various methcathinone (B1676376) analogs. dea.govresearchgate.net
Specific Synthesis of 2,4-Dimethylmethcathinone (B1431854) Hydrochloride and its Aryl-Positional Isomers
The synthesis of 2,4-dimethylmethcathinone (2,4-DMMC) and its isomers is of significant interest in forensic chemistry for the unambiguous identification of these compounds. dea.gov
Dimethylmethcathinone has six possible aryl-positional isomers, depending on the placement of the two methyl groups on the phenyl ring: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylmethcathinone. dea.gov The synthesis and analytical characterization of these isomers are crucial because they often exhibit similar mass spectra, making differentiation by gas chromatography-mass spectrometry (GC/MS) alone challenging without reference standards. dea.govuva.nl Forensic laboratories have reported the synthesis of these isomers to develop distinct analytical profiles using techniques like GC/MS and Fourier Transform Infrared Spectroscopy (FTIR). dea.gov While most isomers are synthetically accessible, the synthesis of 2,6-dimethylmethcathinone has proven difficult due to steric hindrance from the two methyl groups positioned ortho to the propiophenone side chain. dea.gov
The specific synthesis of 2,4-dimethylmethcathinone hydrochloride generally follows the α-bromination and amine condensation pathway. dea.gov The process begins with the commercially available starting material, 1-(2,4-dimethylphenyl)propan-1-one. This ketone is first brominated at the alpha position to yield 2-bromo-1-(2,4-dimethylphenyl)propan-1-one. This intermediate is then reacted with methylamine, leading to the formation of the 2,4-dimethylmethcathinone free base. The final step involves treating the free base with a solution of hydrogen chloride in a solvent like diethyl ether to precipitate the stable hydrochloride salt. researchgate.netdea.gov
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Bromination | 1-(2,4-dimethylphenyl)propan-1-one | Bromine (Br₂) | 2-bromo-1-(2,4-dimethylphenyl)propan-1-one |
| 2. Amination | 2-bromo-1-(2,4-dimethylphenyl)propan-1-one | Methylamine (CH₃NH₂) | 2,4-Dimethylmethcathinone (free base) |
| 3. Salt Formation | 2,4-Dimethylmethcathinone (free base) | Hydrogen Chloride (HCl) | This compound |
Stereochemical Considerations in this compound Synthesis
Like most synthetic cathinones, 2,4-dimethylmethcathinone possesses a chiral center at the α-carbon of the side chain, meaning it can exist as two enantiomers: (S)-2,4-DMMC and (R)-2,4-DMMC. oup.commdpi.com
The synthetic routes described, particularly the α-bromination of a prochiral ketone, are not stereospecific. researchgate.net The initial bromination and subsequent amination steps create the chiral center without controlling its three-dimensional orientation. Consequently, these methods produce a racemic mixture, which contains equal amounts of the (S) and (R) enantiomers. oup.com
The stereochemistry of cathinone derivatives is pharmacologically significant, as enantiomers often exhibit different potencies and biological activities. mdpi.comnih.gov For the parent compound, methcathinone, the (S)-enantiomer is known to be the more potent stimulant. oup.com The stereochemical outcome of methcathinone synthesis can be controlled by using chiral starting materials. For example, the oxidation of specific stereoisomers of ephedrine (B3423809) or pseudoephedrine yields a single enantiomer of methcathinone, preserving the configuration at the chiral carbon. oup.com This principle highlights the importance of stereochemistry in this class of compounds, although specific stereospecific syntheses for 2,4-DMMC are not widely reported in the literature.
| Chiral Precursor | Configuration | Resulting Methcathinone Enantiomer |
|---|---|---|
| Ephedrine | 1R, 2S | (S)-Methcathinone |
| Pseudoephedrine | 1S, 2S | (S)-Methcathinone |
| Ephedrine | 1S, 2R | (R)-Methcathinone |
| Pseudoephedrine | 1R, 2R | (R)-Methcathinone |
Enantiomeric Forms and Chirality within Cathinone Structures
Synthetic cathinones are chiral molecules, a characteristic stemming from the presence of a stereogenic center at the alpha-carbon relative to the carbonyl group in their core structure. nih.govresearchgate.netnih.gov This chirality means that cathinone derivatives can exist as two non-superimposable mirror images known as enantiomers, typically designated as the (S)- and (R)-enantiomers. nih.govresearchgate.net The specific three-dimensional arrangement of substituents around this chiral center determines the absolute configuration of each enantiomer.
The structural diversity and the existence of these enantiomeric forms are significant because biotargets in the body can differentiate between them, leading to potential differences in their biological and toxicological activities. nih.govnih.gov For instance, studies on methcathinone, a related compound, have shown that the (S)-enantiomer possesses significantly stronger stimulant effects than the (R)-enantiomer. researchgate.net Therefore, understanding the chirality inherent in the cathinone backbone is crucial for both chemical analysis and the interpretation of its pharmacological properties. nih.gov The development of methods to resolve and analyze these pure enantiomers is a key area of research. oup.com
Enantioselective Synthesis Strategies for Substituted Cathinones
To study the distinct properties of individual enantiomers, methods for their stereoselective preparation are essential. Two primary strategies are employed to obtain pure enantiomers: the enantioselective synthesis of a specific enantiomer or the resolution of a racemic mixture. oup.com Enantioselective synthesis aims to directly produce one desired enantiomer in excess over the other.
A common approach to enantioselective synthesis involves the use of enantiomerically pure precursors, often derived from the "chiral pool," which consists of naturally occurring chiral compounds. nih.gov For substituted cathinones, derivatives of amino acids are frequently used as starting materials. For example, optically active S-alanine can be N-acetylated, then chlorinated with phosphorus pentachloride to form an acyl chloride. This intermediate can then be used in a Friedel-Crafts acylation reaction with a substituted benzene (B151609) ring to establish the cathinone backbone with a defined stereochemistry at the alpha-carbon. wikipedia.org A final deprotection step yields the desired enantiomerically pure cathinone. wikipedia.org This strategy leverages the pre-existing chirality of the starting material to control the stereochemical outcome of the synthesis, avoiding the need for later separation of enantiomers. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules, including this compound. researchgate.net By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) signals, the precise connectivity and chemical environment of atoms within the molecule can be established.
For 2,4-dimethylmethcathinone HCl, the ¹H NMR spectrum provides definitive confirmation of its structure. The signals corresponding to the aromatic protons, the two distinct methyl groups on the phenyl ring, the methine proton, the N-methyl group, and the alpha-methyl group all appear at characteristic chemical shifts. Data obtained from a 400 MHz NMR spectrometer using D₂O as a solvent confirms the presence and placement of these key structural features. swgdrug.org
Interactive Data Table: ¹H NMR Spectral Data for this compound swgdrug.org Use the search bar to filter by chemical shift or proposed assignment.
| Chemical Shift (ppm) | Assignment | Description |
|---|---|---|
| ~7.5 | Aromatic C-H | Proton on the aromatic ring adjacent to the carbonyl group. |
| ~7.3 | Aromatic C-H | Two protons on the aromatic ring. |
| ~5.2 | Methine C-H | Proton at the chiral center (alpha-carbon). |
| ~2.8 | N-CH₃ | Protons of the N-methyl group. |
| ~2.4 | Aromatic C-CH₃ | Protons of the methyl group at position 4 of the phenyl ring. |
| ~2.3 | Aromatic C-CH₃ | Protons of the methyl group at position 2 of the phenyl ring. |
| ~1.6 | Alpha-CH₃ | Protons of the methyl group attached to the chiral center. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comnih.gov When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum that serves as a molecular "fingerprint". semanticscholar.org
Interactive Data Table: Key FTIR Absorption Bands for this compound swgdrug.org Use the search bar to filter by wavenumber or functional group.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
|---|---|---|
| ~2980-2740 | N-H (Amine salt), C-H (Aliphatic) | Stretching |
| ~1690 | C=O (Ketone) | Stretching |
| ~1614 | C=C (Aromatic) | Stretching |
| ~1460 | C-H | Bending |
| ~1236 | C-N | Stretching |
| ~820 | C-H (Aromatic) | Out-of-plane Bending |
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic chemistry that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify controlled substances. biointerfaceresearch.commarshall.edu The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column, yielding a characteristic retention time. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum based on the mass-to-charge (m/z) ratio of the fragments. albany.edu
For 2,4-dimethylmethcathinone, GC-MS analysis provides both its retention time under specific column conditions (7.668 minutes on a DB-1 MS column) and a detailed mass spectrum. swgdrug.org The electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern. The molecular ion (the intact molecule with one electron removed) may be weak or absent, but the fragments are highly diagnostic. A prominent fragment at m/z 58 is characteristic of many N-methylated cathinones and corresponds to the [CH₃CH=NHCH₃]⁺ iminium cation formed by cleavage of the bond alpha to the carbonyl group. Another significant fragment at m/z 133 corresponds to the [C₉H₉O]⁺ acylium ion, representing the 2,4-dimethylbenzoyl portion of the molecule. swgdrug.org This fragmentation pattern provides compelling evidence for the structure of the parent compound.
Interactive Data Table: GC-MS Fragmentation Data for 2,4-Dimethylmethcathinone swgdrug.org Use the search bar to filter by m/z value or proposed fragment.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Identity | Significance |
|---|---|---|
| 191 | [M]⁺ (Molecular Ion) | Represents the intact molecule (as free base). |
| 133 | [CH₃)₂C₆H₃CO]⁺ (2,4-Dimethylbenzoyl cation) | Confirms the substituted aromatic ring and ketone structure. |
| 105 | [C₇H₅O]⁺ | Further fragmentation of the aromatic portion. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Common fragment in compounds with a benzyl (B1604629) group. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Indicates an aromatic ring. |
| 58 | [C₃H₈N]⁺ (Iminium cation from alpha-cleavage) | Base peak; highly characteristic of N-methyl-alpha-methyl-phenethylamines. |
Metabolic Pathways and Biotransformation of 2,4 Dimethylmethcathinone Hydrochloride
In Vitro Metabolic Investigations of Substituted Cathinones
In vitro metabolic studies are crucial for identifying the biotransformation pathways of new psychoactive substances like substituted cathinones. These investigations typically utilize biological systems such as human liver microsomes (HLM), S9 fractions, or cryopreserved hepatocytes to simulate the metabolic processes that occur in the human body. mdpi.comiisj.infrontiersin.org HLMs are a common choice as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primarily responsible for Phase I oxidative metabolism. researchgate.netiisj.in
In a typical in vitro experiment, the cathinone (B1664624) derivative is incubated with the liver preparation in the presence of necessary cofactors, such as NADPH for Phase I reactions and UDPGA (uridine diphosphate (B83284) glucuronic acid) for Phase II glucuronidation. frontiersin.orgfrontiersin.org Following incubation, the resulting mixture is analyzed using advanced analytical techniques, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). mdpi.comfrontiersin.org This allows for the detection and tentative identification of metabolites based on their accurate mass and fragmentation patterns. nih.gov
Studies on a wide range of synthetic cathinones have consistently identified several key metabolic pathways. researchgate.net For N-alkylated cathinones, these include N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring or its alkyl substituents, followed by further oxidation. nih.gov Phase II metabolism is predominantly characterized by the glucuronidation of hydroxylated metabolites. frontiersin.org These in vitro models have proven effective in predicting the major metabolites found in vivo in human urine samples, making them an invaluable tool in clinical and forensic toxicology. frontiersin.orgoup.com
Major Phase I Biotransformation Pathways of Synthetic Cathinones
Phase I metabolism introduces or exposes functional groups on the parent drug molecule, typically through oxidation, reduction, or hydrolysis. researchgate.net For synthetic cathinones, the most significant Phase I pathways are mediated largely by the CYP450 enzyme system, with isoforms like CYP2D6 playing a major role. iisj.inresearchgate.net
Interactive Table of Expected Phase I Metabolic Reactions for 2,4-DMMC Below is a summary of the primary Phase I biotransformation pathways applicable to 2,4-DMMC, based on established metabolic patterns for structurally similar synthetic cathinones.
| Metabolic Reaction | Description | Resulting Functional Group | Expected Metabolite of 2,4-DMMC |
| N-Demethylation | Removal of the N-methyl group. | Primary Amine | 2,4-Dimethylcathinone (N-demethyl-2,4-DMMC) |
| Carbonyl Reduction | Reduction of the β-keto group to a hydroxyl group. | Secondary Alcohol | Dihydro-2,4-DMMC |
| Hydroxylation | Addition of a hydroxyl group to one of the aromatic methyl groups (tolyl moieties). | Primary Alcohol | Hydroxytolyl-2,4-DMMC |
| Oxidation | Further oxidation of the hydroxymethyl group to a carboxylic acid. | Carboxylic Acid | Carboxy-2,4-DMMC |
N-dealkylation is a common metabolic route for many synthetic cathinones that possess N-alkyl or N,N-dialkyl substituents. nih.govnih.gov This reaction involves the enzymatic removal of the methyl group from the nitrogen atom of 2,4-DMMC. The process is primarily catalyzed by CYP450 enzymes and results in the formation of the corresponding primary amine metabolite, 2,4-dimethylcathinone (nor-2,4-DMMC). nih.govwikipedia.org This metabolite may retain psychoactive properties and can be further metabolized through other pathways, such as carbonyl reduction. nih.govwikipedia.org
A defining metabolic pathway for nearly all synthetic cathinones is the reduction of the β-keto group. nih.govnih.gov This reaction converts the ketone functional group into a secondary alcohol, yielding a dihydro-metabolite. wikipedia.orgsavemyexams.com In the case of 2,4-DMMC, this biotransformation produces 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-ol, also known as dihydro-2,4-DMMC. This reduction is significant because it introduces a new chiral center at the β-carbon, leading to the formation of diastereomeric alcohol metabolites (ephedrine and pseudoephedrine analogues). nih.govoup.com The resulting alcohol metabolites are often major urinary excretion products and are key targets for toxicological screening. frontiersin.orgnih.gov
Synthetic cathinones with alkyl substituents on the aromatic ring, such as the two methyl groups in 2,4-DMMC, are susceptible to oxidation at these positions. nih.govnih.gov The metabolic process begins with the hydroxylation of one of the tolyl methyl groups, catalyzed by CYP450 enzymes, to form a hydroxymethyl metabolite (hydroxytolyl-2,4-DMMC). nih.govwikipedia.org This initial metabolite can then undergo further oxidation to form a carboxylic acid metabolite (carboxy-2,4-DMMC). nih.govwikipedia.org This pathway significantly increases the polarity of the molecule, preparing it for elimination. For mephedrone (B570743) (4-methylmethcathinone), the 4-carboxy metabolite is one of the most abundant found in urine. wikipedia.org Additionally, direct hydroxylation of the aromatic ring itself is another possible, though often less prominent, metabolic route that proceeds via an arene oxide intermediate. nih.goviunajaf.edu.iq
Phase II Metabolic Reactions in Cathinone Biotransformation
Following Phase I reactions, the newly introduced or exposed functional groups, particularly hydroxyl groups, serve as sites for Phase II conjugation. researchgate.net These reactions involve the covalent attachment of endogenous polar molecules, such as glucuronic acid, which drastically increases the water solubility and molecular weight of the metabolites, thereby promoting their renal excretion. researchgate.netscience.gov
Glucuronidation is the most prominent Phase II metabolic pathway for synthetic cathinones. frontiersin.orgfrontiersin.org The hydroxylated metabolites generated during Phase I—namely the alcohol product from carbonyl reduction (dihydro-2,4-DMMC) and the phenolic products from ring hydroxylation or hydroxylation of the tolyl substituent (hydroxytolyl-2,4-DMMC)—are excellent substrates for UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor UDPGA to the hydroxyl group, forming a glucuronide conjugate. frontiersin.org These conjugated metabolites are highly polar and are readily eliminated in the urine. wikipedia.orgnih.gov In many cases, the glucuronidated forms are among the most abundant metabolites detected in biological samples, making them crucial biomarkers for confirming substance use. frontiersin.orgnih.gov
Sulfate Conjugation
Sulfate conjugation is a key Phase II metabolic pathway, facilitated by sulfotransferase (SULT) enzymes, that increases the water solubility of xenobiotics, aiding their excretion. For synthetic cathinones, Phase II metabolism, including glucuronidation and sulfation, is a known route for the clearance of Phase I metabolites. researchgate.netsemanticscholar.orgnih.gov
Identification and Characterization of 2,4-Dimethylmethcathinone (B1431854) Hydrochloride Metabolites in Preclinical Models
Preclinical models, particularly in vivo rodent studies and in vitro assays using liver microsomes or hepatocytes, are essential for identifying and characterizing drug metabolites. researchgate.netnih.gov Direct preclinical studies on 2,4-DMMC are not well-documented in scientific literature. However, extensive research on the closely related isomer, 3,4-DMMC, in Wistar rats provides a valuable preclinical model for understanding the likely metabolic fate. nih.gov
In a study involving the intraperitoneal administration of 3,4-DMMC to Wistar rats, the parent compound and two metabolites were detected in various tissues, including the brain, liver, kidneys, and spleen, one hour after administration. nih.gov After 24 hours, the parent drug was no longer detectable in tissues but was present in the urine along with five different metabolites. nih.gov The major metabolic pathways identified for 3,4-DMMC in this preclinical model were carbonyl reduction to the corresponding alcohol and N-demethylation. soft-tox.org Additionally, oxidation products of the xylyl (dimethylphenyl) moiety, resulting in alcohol and carboxylate metabolites, were also detected. soft-tox.org
The table below summarizes the metabolites of the isomer 3,4-DMMC identified in a preclinical rat model.
| Metabolite ID (Tentative) | Proposed Biotransformation |
| M1 | Reduction of the β-keto group |
| M2 | N-demethylation |
| M3 | Hydroxylation of a methyl group |
| M4 | Oxidation of a methyl group to carboxylic acid |
| M5 | Combination of N-demethylation and β-keto reduction |
This data is based on studies of the isomer 3,4-DMMC and is presented as a proxy due to the lack of specific preclinical data for 2,4-DMMC. nih.gov
Studies on other cathinone analogs, such as 4-MMC, using rat liver hepatocytes have successfully identified numerous metabolites (17 in total), demonstrating the complexity of cathinone biotransformation in preclinical systems. nih.gov The primary routes for 4-MMC in these models were oxidation of the 4'-methyl group and reduction of the β-keto moiety. nih.gov
Comparative Metabolism with Other Dimethylmethcathinone Isomers and Analogs
The metabolism of synthetic cathinones can vary significantly based on the specific structure, including the position of substituents on the aromatic ring. researchgate.net While analytical methods like GC-MS can distinguish between the six possible positional isomers of dimethylmethcathinone, including 2,4-DMMC dea.gov, comparative metabolic data is less complete.
The metabolism of 2,4-DMMC is presumed to follow the general pathways identified for other N-alkylated cathinones:
Reduction of the β-keto group: A common pathway for nearly all synthetic cathinones, producing an alcohol metabolite. nih.gov
N-demethylation: Removal of the methyl group from the nitrogen atom. nih.gov
Hydroxylation of the aromatic ring or alkyl substituents: Oxidation of the tolyl moiety. nih.gov
A comparison with its well-studied isomers and analogs reveals key differences. The metabolism of 4-MMC is dominated by the oxidation of its single tolyl methyl group and β-keto reduction. nih.govresearchgate.net For 3,4-DMMC, the main pathways involve carbonyl reduction, N-demethylation, and oxidation of one of the two methyl groups (xylyl oxidation). soft-tox.org
Structural modifications can significantly alter metabolic stability. For example, the biotransformation of a 4'-trifluoromethyl derivative of methcathinone (B1676376) (4-TFMMC) was found to be significantly different from that of 4-MMC, with 4-TFMMC having a much longer biological half-life in rat hepatocytes (203.8 min vs. 61.9 min for 4-MMC), indicating slower metabolism. nih.govresearchgate.net
The following table provides a comparative overview of metabolic pathways for different cathinone isomers and analogs.
| Compound | Primary Metabolic Pathways | Key Findings |
| 2,4-Dimethylmethcathinone (2,4-DMMC) | Not specifically studied. Presumed to involve β-keto reduction, N-demethylation, and hydroxylation of methyl groups. | Data is inferred from general cathinone metabolism. |
| 3,4-Dimethylmethcathinone (B1649914) (3,4-DMMC) | Carbonyl reduction, N-demethylation, Xylyl oxidation. soft-tox.org | Metabolites detected in urine up to 24 hours in rats. nih.gov |
| 4-Methylmethcathinone (4-MMC) | Oxidation of the 4'-methyl group, β-keto reduction. nih.govresearchgate.net | Extensively metabolized, with CYP2D6 being a key enzyme in Phase I. iisj.in |
| 4-Trifluoromethylmethcathinone (4-TFMMC) | β-keto reduction, N-demethylation. researchgate.net | Significantly longer biological half-life compared to 4-MMC in rat hepatocytes. nih.gov |
| 2-Methylmethcathinone (2-MMC) | β-keto reduction, N-demethylation, hydroxylation. dntb.gov.uanih.gov | β-keto reduction product was the most abundant metabolite observed in vitro. nih.gov |
In vitro studies comparing 2-MMC, 3-MMC, and 4-MMC found that while they undergo similar modifications, the relative abundance of metabolites can differ, though no significant sex-specific differences were observed in pooled human liver microsomes. dntb.gov.uanih.gov These findings underscore that even slight changes in the position of a methyl group can influence the metabolic profile, highlighting the need for specific studies on 2,4-DMMC.
Pharmacological Profile and Neurochemical Mechanisms of 2,4 Dimethylmethcathinone Hydrochloride
Interactions with Monoamine Neurotransmitter Transporters
2,4-Dimethylmethcathinone (B1431854) is a synthetic cathinone (B1664624) that interacts significantly with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). researchgate.netnih.gov These transporters are integral plasma-membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft by reabsorbing them into the presynaptic neuron. wikipedia.org The primary mechanism of action for 2,4-DMMC involves modulating the function of these transporters, leading to an increase in extracellular monoamine levels. researchgate.netresearchgate.net In vitro studies using human embryonic kidney 293 (HEK 293) cells transfected with the human transporters have been instrumental in characterizing its pharmacological profile. researchgate.netoup.com
Research indicates that 2,4-DMMC interacts with the dopamine transporter, but its potency as an inhibitor at this site is considerably lower than its activity at the serotonin transporter. researchgate.netnih.gov Studies comparing its effects across the monoamine transporters show a clear selectivity for SERT over DAT. nih.gov The DAT/SERT inhibition selectivity ratio for 2,4-DMMC has been calculated to be 0.020, signifying that it is approximately 50-fold less potent at inhibiting the dopamine transporter compared to the serotonin transporter. researchgate.net This pharmacological profile distinguishes it from stimulants like amphetamine, which typically show higher or comparable potency at DAT versus SERT. nih.gov
The most pronounced interaction of 2,4-DMMC among the monoamine transporters is with the serotonin transporter. researchgate.netnih.gov In vitro assays demonstrate that it is a potent SERT inhibitor. researchgate.netnih.gov Its activity at SERT is substantially higher than at DAT, a characteristic it shares with other dimethylmethcathinone isomers and compounds like 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netnih.gov This predominant action on the serotonin system suggests that its neurochemical effects may be more aligned with entactogenic substances rather than traditional psychostimulants that are more dopamine-focused. researchgate.net
Interactive Table: Monoamine Transporter Inhibition Profile of 2,4-DMMC Note: Specific IC50 values are not publicly available in the reviewed literature; this table reflects relative potencies and selectivity based on cited research.
| Transporter | Inhibition Potency | Selectivity Profile | Supporting Evidence |
|---|---|---|---|
| DAT (Dopamine) | Lower Potency | SERT >> DAT | DAT/SERT Ratio: 0.020 researchgate.net |
| NET (Norepinephrine) | Potent Inhibitor | Potent activity is a common feature of mephedrone (B570743) analogs. researchgate.netnih.gov | Strong interaction with NET is a key part of its pharmacological profile. researchgate.net |
| SERT (Serotonin) | High Potency | SERT >> DAT | The predominant action is on the serotonin transporter. researchgate.netnih.gov |
Distinct Mechanisms of Transporter Modulation: Substrate-Induced Release versus Reuptake Inhibition
Monoamine transporters can be modulated by two primary mechanisms: reuptake inhibition (blockade) or substrate-induced release (efflux). wikipedia.org Reuptake inhibitors, like cocaine, bind to the transporter protein and block it from carrying the neurotransmitter back into the presynaptic neuron. wikipedia.org In contrast, transporter substrates, like amphetamine, are transported into the neuron by the transporter protein and, through a complex process, cause the transporter to reverse its direction and release neurotransmitters from the neuron into the synapse. researchgate.net
In vitro studies have definitively characterized 2,4-DMMC and other mephedrone analogs as substrate-type monoamine releasers. researchgate.net This means that rather than simply blocking the transporters, 2,4-DMMC is transported into the cell and induces the efflux of dopamine, norepinephrine, and serotonin. researchgate.net This mechanism of action is similar to that of classic amphetamines. researchgate.net
Neurochemical Effects in Preclinical Models
The neurochemical effects of 2,4-DMMC have been elucidated through preclinical in vitro models that allow for precise measurement of its interactions with specific molecular targets. researchgate.net
The key research characterizing the pharmacological profile of 2,4-DMMC was conducted using an established in vitro cell line model. researchgate.netoup.com Specifically, human embryonic kidney 293 (HEK 293) cells were utilized. researchgate.netoup.com These cells were genetically modified to express the individual human monoamine transporters: hDAT, hNET, and hSERT. researchgate.netoup.com
This model allows for the isolated study of each transporter's function without interference from other neuronal systems. researchgate.net In these transporter-transfected cells, researchers performed monoamine uptake inhibition assays to determine the potency (IC50 values) of 2,4-DMMC at blocking the reuptake of radiolabeled dopamine, norepinephrine, and serotonin. researchgate.net Furthermore, monoamine release assays were conducted by preloading the cells with radiolabeled monoamines and then exposing them to 2,4-DMMC to measure the resulting efflux. researchgate.net These experiments confirmed that 2,4-DMMC not only inhibits uptake but also actively causes the release of monoamines, identifying it as a substrate-releaser. researchgate.net
Assessment of Monoamine Neurotransmitter Release (Dopamine, Serotonin, Norepinephrine) in Synaptosomes
Synthetic cathinones, including dimethylmethcathinone analogs, primarily exert their psychostimulant effects by interacting with monoamine transporters. nih.gov These compounds typically function as transporter substrates, meaning they are taken up into the presynaptic neuron and trigger the reverse transport, or efflux, of neurotransmitters from the neuron into the synapse. nih.govresearchgate.net This mechanism leads to a rapid increase in the extracellular concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Studies on methcathinone (B1676376) analogs in rat brain synaptosomes have systematically characterized their neurotransmitter releasing activities. nih.govnih.gov Research on 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC), a close structural isomer of 2,4-DMMC, has shown it to be a monoamine transporter substrate that potently induces the release of norepinephrine and serotonin, with less potent effects on dopamine release. nih.govwikipedia.org This profile suggests that dimethylmethcathinones, in general, have a more pronounced impact on serotonergic and noradrenergic systems compared to the dopaminergic system. nih.govresearchgate.net The predominant action on serotonin and norepinephrine transporters is a distinguishing feature of many mephedrone analogs. nih.gov
| Compound | Primary Action | Potency at DAT | Potency at SERT | Potency at NET |
| Dimethylmethcathinone Analogs | Releaser/Substrate | Moderate | High | High |
| Mephedrone (4-MMC) | Releaser/Substrate | Moderate | High | High |
| Methcathinone | Releaser/Substrate | High | Moderate | High |
This table provides a generalized summary of the monoamine release profiles based on available data for dimethylmethcathinone analogs and related compounds.
Structure-Activity Relationships (SAR) in Dimethylmethcathinones
The pharmacological effects of synthetic cathinones are heavily dictated by their chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies aim to understand how specific structural modifications influence the biological activity of these compounds. nih.govacs.org For substituted cathinones, key structural features that determine their action as either neurotransmitter releasing agents or reuptake inhibitors, as well as their selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), include the substitution pattern on the aromatic ring, the nature of the amino group, and the stereochemistry of the molecule. nih.govnih.govresearchgate.net
Influence of Aromatic Ring Substitution on Monoamine Transporter Selectivity
The position of substituents on the phenyl ring of the methcathinone scaffold is a critical determinant of its selectivity for monoamine transporters. nih.govnih.gov Systematic studies have revealed a distinct pattern:
2-Position (ortho) Substitution : Compounds with substituents at the ortho position of the aromatic ring tend to be primarily dopaminergic, showing higher potency for DAT. nih.govnih.govresearchgate.net
3-Position (meta) Substitution : Meta-substituted analogs are generally much less dopaminergic, with some substituents at this position favoring serotonergic activity. nih.govnih.govresearchgate.net
4-Position (para) Substitution : Para-substitution strongly favors serotonergic activity, resulting in compounds that are far more potent at SERT compared to DAT. nih.govnih.govresearchgate.net Disubstituted compounds also tend to be more serotonergic. nih.govnih.gov
Based on these established SAR principles, 2,4-dimethylmethcathinone, having substitutions at both the ortho and para positions, would be predicted to have a mixed pharmacological profile. The 2-methyl group would likely confer dopaminergic activity, while the 4-methyl group would enhance serotonergic activity. This combination is consistent with the profile of related dimethylmethcathinones, which act on both systems but often with a serotonergic predominance. nih.govresearchgate.net
| Substitution Pattern | Primary Transporter Selectivity | SERT EC₅₀ / DAT EC₅₀ Ratio |
| Unsubstituted (Methcathinone) | Dopaminergic/Noradrenergic | >10 |
| 2-Methyl (ortho) | Dopaminergic | ~10 |
| 3-Methyl (meta) | Mixed/Less Dopaminergic | ~1-5 |
| 4-Methyl (para) (Mephedrone) | Serotonergic/Dopaminergic | <1 |
| 3,4-Dimethyl | Serotonergic | <0.5 |
Data is synthesized from studies on substituted methcathinones to illustrate SAR trends. nih.govnih.govresearchgate.net A lower ratio indicates greater selectivity for SERT over DAT.
Effects of Stereochemistry on Neuropharmacological Activity
Like amphetamines, cathinone derivatives possess a chiral center at the alpha-carbon, meaning they can exist as two different stereoisomers (enantiomers), designated as (S) and (R). nih.govnih.gov This stereochemistry can have a profound impact on their neuropharmacological activity. nih.govresearchgate.net For the parent compound, cathinone, the naturally occurring S-enantiomer is significantly more potent as a psychostimulant than the R-enantiomer. nih.gov
Comparative Neuropharmacology of 2,4-Dimethylmethcathinone Hydrochloride with Related Psychostimulants
The neuropharmacological properties of 2,4-dimethylmethcathinone can be better understood by comparing it with other classes of psychostimulant drugs, particularly other substituted cathinones and those with different core structures.
Comparison with Methcathinone and Mephedrone Analogs
2,4-DMMC belongs to the family of ring-substituted β-keto amphetamines. nih.govnih.gov Its neuropharmacology is closely related to that of its parent compound, methcathinone, and its well-known analog, mephedrone (4-methylmethcathinone). wikipedia.org While methcathinone is a potent dopamine and norepinephrine releaser, the addition of a methyl group at the 4-position (mephedrone) significantly increases its potency as a serotonin releaser. researchgate.netwikipedia.org
Dimethylmethcathinone analogs, such as 3,4-DMMC, continue this trend, often displaying a predominant action on serotonin versus dopamine transporters. nih.govresearchgate.net This profile suggests that their effects may be more similar to entactogens like MDMA than to classical stimulants like amphetamine. nih.gov Cytotoxicity studies in neuronal cell lines have shown that both 3,4-DMMC and mephedrone (4-MMC) induce mitochondrial impairment and oxidative stress, which are considered key factors in their neurotoxicity. nih.gov These compounds act as substrates for monoamine transporters, inducing neurotransmitter release through reverse transport. nih.govnih.gov
Differentiation from Pyrrolidine-Containing Cathinones
A major distinction in the neuropharmacology of synthetic cathinones is based on the structure of the amino group. nih.gov Ring-substituted cathinones like 2,4-DMMC are classified as neurotransmitter releasers . nih.gov They function as substrates for the monoamine transporters (DAT, SERT, NET), reversing the normal direction of transporter flow and causing a non-vesicular efflux of neurotransmitters. nih.gov
In stark contrast, cathinones that incorporate a pyrrolidine (B122466) ring in their structure, such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP), function primarily as potent transporter inhibitors or blockers . nih.govnih.gov These compounds bind to the transporters with high affinity but are not translocated into the neuron. nih.gov Instead, they block the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in their synaptic concentration. nih.gov This mechanism is similar to that of cocaine. nih.gov Pyrrolidine-containing cathinones are often highly potent and selective inhibitors of DAT and NET with much weaker effects at SERT. nih.govresearchgate.net This fundamental difference in molecular mechanism—releasing versus blocking—differentiates the pharmacological profile of 2,4-DMMC from that of the pyrrolidine-class cathinones. nih.govacs.org
| Feature | 2,4-Dimethylmethcathinone (Ring-Substituted Cathinone) | Pyrrolidine-Containing Cathinones (e.g., MDPV, α-PVP) |
| Primary Mechanism | Transporter Substrate (Releaser) | Transporter Inhibitor (Blocker/Reuptake Inhibitor) |
| Interaction with Transporter | Reverses direction of transporter flux | Blocks neurotransmitter reuptake |
| Typical Transporter Selectivity | Mixed DA/5-HT, often 5-HT preferring | Highly potent and selective for DAT/NET |
Analytical Methodologies for Forensic and Research Identification of 2,4 Dimethylmethcathinone Hydrochloride
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques are fundamental in forensic science for the separation and identification of complex mixtures, including novel psychoactive substances (NPS). For synthetic cathinones like 2,4-dimethylmethcathinone (B1431854) hydrochloride, which often appear alongside cutting agents or as part of mixtures of different drugs, the separation power of chromatography is indispensable. These methods are frequently coupled with mass spectrometry to provide both retention time data and mass spectral information, leading to a high degree of identification confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Seized Materials and Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its robustness and extensive spectral libraries. ojp.gov For the analysis of seized powders, tablets, or crystals, samples are typically dissolved in a suitable solvent, such as methanol, before injection. unodc.org As synthetic cathinones are often found as hydrochloride salts, a basic extraction may be employed to improve the peak shape during GC analysis. unodc.org In biological samples like blood or urine, a more extensive extraction and purification process, such as solid-phase extraction, is necessary to isolate the analyte from the complex matrix. ojp.govmdpi.com
Identification via GC-MS relies on a two-tiered approach: comparison of the analyte's retention time (the time it takes to travel through the chromatographic column) and its mass spectrum with those of a certified reference standard analyzed under the same conditions. unodc.org
However, a significant challenge in the GC-MS analysis of synthetic cathinones is the differentiation of positional isomers. marshall.edu Compounds such as 2,4-dimethylmethcathinone, 2,3-dimethylmethcathinone, and 3,4-dimethylmethcathinone (B1649914) can exhibit very similar mass spectra due to identical fragmentation pathways of the core structure. nist.gov While they may be separated chromatographically based on slight differences in retention times, their mass spectra alone can be difficult to distinguish. marshall.edunist.gov Furthermore, some cathinone (B1664624) derivatives are known to be thermally unstable, potentially degrading in the hot GC injection port, which can complicate analysis. ojp.gov
To illustrate the separation of closely related isomers, the following table presents GC-MS data for the monomethylated analogs of methcathinone (B1676376).
GC-MS Data for Methylmethcathinone Isomers
| Compound | Approximate GC Retention Time (mins) | Major GC-MS ions (m/z) | Reference |
|---|---|---|---|
| 2-Methylmethcathinone (2-MMC) | 8.70 | 58, 77, 91, 119 | unodc.org |
| 3-Methylmethcathinone (3-MMC) | 9.40 | 58, 77, 91, 119 | unodc.org |
| 4-Methylmethcathinone (4-MMC) | 9.70 | 58, 77, 91, 119 | unodc.org |
Data for illustrative purposes from closely related analogs. Retention times are instrument and method-dependent.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Methodologies
Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), offers a powerful alternative to GC-MS, especially for biological samples. unodc.org These techniques provide enhanced sensitivity and selectivity, making them suitable for detecting trace amounts of drugs and their metabolites in matrices like urine, blood, and hair. unodc.orgnih.gov
A key advantage of LC-based methods is that the analysis is performed at or near room temperature, circumventing the issue of thermal degradation that can affect some cathinones in GC-MS. ojp.gov LC-MS/MS operates by selecting a specific parent ion after it has been separated by the LC column, fragmenting it, and then detecting specific product ions. This multiple reaction monitoring (MRM) mode is highly selective and significantly reduces background noise, resulting in very low limits of detection. nih.govesmed.org
LC-HRMS provides highly accurate mass measurements of both the parent ion and its fragments, often to within a few parts per million. nih.gov This accuracy allows for the determination of the elemental composition of an unknown substance, which is invaluable for identifying new or unexpected synthetic cathinones and their metabolites in forensic casework. researchgate.net
Comparison of LC-MS Advantages for Cathinone Analysis
| Feature | Advantage in Cathinone Analysis | Reference |
|---|---|---|
| High Sensitivity | Enables detection of trace amounts in biological samples (e.g., blood, hair). | unodc.org |
| High Selectivity | Reduces matrix interference, crucial for complex samples like urine. | nih.govresearchgate.net |
| No High Temperatures | Avoids thermal degradation of heat-sensitive compounds. | ojp.gov |
| High-Resolution Capability (LC-HRMS) | Allows for elemental composition determination and identification of unknown analogs. | nih.gov |
Ultra High Performance Supercritical Fluid Chromatography (UHPSFC) for Cathinone Analysis
Ultra High Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. UHPSFC is particularly effective for the separation of structurally similar compounds, such as positional isomers and enantiomers, which are common challenges in synthetic cathinone analysis. researchgate.net
Research has shown that UHPSFC can achieve very fast and efficient separations of cathinone isomers. researchgate.net By using columns with sub-2µm particles and optimizing mobile phase additives, baseline resolution of isomeric pairs can be achieved in analysis times of less than three minutes. This combination of high resolution and speed makes UHPSFC a valuable tool for high-throughput forensic laboratories needing to differentiate compounds like 2,4-dimethylmethcathinone from its isomers. researchgate.net
Spectroscopic Identification Methods
Spectroscopic methods provide detailed information about a molecule's structure and are considered confirmatory techniques in forensic analysis. When used in conjunction with chromatography, they provide the highest level of certainty in identification.
Fourier Transform Infrared (FTIR) Spectroscopy in Forensic Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of chemical substances and, crucially, for the differentiation of isomers. While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, it can struggle to distinguish between isomers that fragment similarly. spectra-analysis.com FTIR spectroscopy, however, provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds, which are highly sensitive to the specific arrangement of atoms. spectra-analysis.comwhiterose.ac.uk
For cathinone hydrochlorides, analysis is often performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory, which is rapid and requires minimal sample preparation. google.com The resulting infrared spectrum can be compared to a library of known standards for identification. Studies on closely related methylmethcathinone hydrochloride isomers (2-MMC and 4-MMC) have shown that FTIR can clearly distinguish between them. biointerfaceresearch.comnih.gov Differences in the positions of absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), are directly related to the different substitution patterns on the aromatic ring. biointerfaceresearch.com
Key Distinguishing FTIR Absorption Bands for Methylmethcathinone HCl Isomers
| Vibrational Mode | 2-MMC∙HCl Wavenumber (cm⁻¹) | 4-MMC∙HCl Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C=O Stretching | ~1690 | ~1685 | Position of the carbonyl group stretch is influenced by ring substitution. |
| Aromatic C-H out-of-plane bending | ~775 | ~830 | These bands are highly characteristic of the substitution pattern on the benzene (B151609) ring. |
Data derived from studies on 2- and 4-methylmethcathinone hydrochloride and are illustrative for differentiating dimethylated isomers. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. hyphadiscovery.com It provides definitive identification by mapping the chemical structure based on the magnetic properties of atomic nuclei, primarily proton (¹H NMR) and carbon-13 (¹³C NMR). nih.gov For forensic purposes, NMR is the ultimate confirmatory method when other techniques yield ambiguous results, especially in the case of positional isomers. hyphadiscovery.com
In the context of 2,4-dimethylmethcathinone, ¹H NMR spectroscopy can definitively confirm the positions of the two methyl groups on the aromatic ring. The number of signals in the aromatic region of the spectrum, their splitting patterns (multiplicity), and their chemical shifts are unique to a specific substitution pattern. For a 2,4-disubstituted ring, the spectrum will show a distinct pattern for the three remaining aromatic protons, which is different from the patterns that would be observed for 2,3- or 3,4-dimethylmethcathinone. nih.gov Although requiring more sample and being a more complex technique than MS or FTIR, NMR's ability to provide a complete structural picture is unparalleled. hyphadiscovery.comnih.gov
Illustrative ¹H NMR Data for Aromatic Protons of Methylmethcathinone Isomers
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Characteristic Pattern | Reference |
|---|---|---|---|
| 2-Methylmethcathinone | 7.25-7.60 | Complex multiplet for 4 protons. | nih.gov |
| 3-Methylmethcathinone | 7.35-7.75 | Distinct signals for 4 protons. | nih.gov |
| 4-Methylmethcathinone | 7.30 (d), 7.85 (d) | Two distinct doublets (AA'BB' system) for 4 protons. | nih.gov |
This table demonstrates how different substitution patterns on the aromatic ring produce unique signals in the ¹H NMR spectrum, allowing for unambiguous isomer identification. A similar distinguishing pattern would be expected for dimethylated isomers.
Development and Validation of Analytical Protocols for 2,4-Dimethylmethcathinone Hydrochloride
The conclusive identification of this compound requires the use of confirmatory analytical methods. The development and validation of these methods are essential to ensure that the results are reliable, reproducible, and legally defensible. unodc.orgomicsonline.orgnih.gov Method validation is the process of demonstrating through laboratory studies that the performance characteristics of a method are suitable for its intended analytical application. omicsonline.org This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). labmanager.com
Analytical protocols for synthetic cathinones typically involve chromatographic techniques coupled with a detection method, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net GC-MS separates the components of a sample and then provides information on the molecular weight and fragmentation pattern of each component, which can be used to identify the specific substance. researchgate.net
The validation of an analytical method for 2,4-DMMC would assess several key parameters: omicsonline.orgijprajournal.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For 2,4-DMMC, this includes demonstrating separation from its positional isomers, such as 3,4-DMMC. nih.govresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
A monograph for 2,4-Dimethylmethcathinone published by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides an example of a developed analytical protocol using GC-MS. swgdrug.org
| Parameter | Condition |
|---|---|
| Instrument | Agilent gas chromatograph with MS detector |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 9 min |
| MS Scan Range | 30-550 amu |
| Retention Time | 7.668 min |
Forensic Science and Research in the Context of Emerging Cathinones
Trends in the Emergence and Diversification of New Psychoactive Cathinones
The emergence of synthetic cathinones as a major class of NPS began in the mid-2000s and has since been characterized by waves of structural diversification. unodc.org Initially, compounds like mephedrone (B570743) and methylone gained popularity as alternatives to controlled stimulants such as cocaine and MDMA. researchgate.netmdpi.com As these first-generation cathinones became subject to international control, clandestine laboratories responded by synthesizing a wide array of new derivatives. nih.govdea.gov
This diversification primarily involves modifications at four key positions on the cathinone (B1664624) backbone: the aromatic ring, the alpha-carbon, the beta-keto group, and the amino group. nih.gov These modifications have led to the development of several subclasses of synthetic cathinones, each with distinct pharmacological profiles. The constant introduction of these new analogs is a deliberate strategy to stay ahead of legislation, creating a perpetual "cat-and-mouse" game between manufacturers and law enforcement agencies. nih.gov
The internet has played a crucial role in the proliferation of these substances, serving as a major marketplace for information on synthesis, acquisition, and use. unodc.orgresearchgate.net NPS are often deceptively marketed online as "research chemicals," "bath salts," or "plant food" to evade legal scrutiny. researchgate.netdea.gov
The United Nations Office on Drugs and Crime (UNODC) has been actively monitoring the emergence of NPS through its Early Warning Advisory (EWA). nih.gov As of 2021, the UNODC had reported a total of 201 synthetic cathinone substances, making them the second largest and second most frequently seized group of NPS. nih.gov
Evolution of Synthetic Cathinone Emergence
| Time Period | Key Trends | Prominent Examples |
|---|---|---|
| Mid-2000s | Initial emergence as "legal highs" | Mephedrone, Methylone |
| Late 2000s - Early 2010s | First wave of legislative controls leading to diversification | MDPV, Butylone, Pentedrone |
| Mid-2010s - Present | Continuous introduction of novel analogs with varied structural modifications | α-PVP, N-Ethylpentylone, Eutylone |
Analytical Challenges in the Identification of 2,4-Dimethylmethcathinone (B1431854) Hydrochloride in Complex Seized Materials
The identification of novel cathinones like 2,4-dimethylmethcathinone hydrochloride in seized materials presents numerous analytical challenges for forensic laboratories. The sheer number of emerging analogs means that reference standards and spectral library data are often unavailable for newly encountered substances. mdpi.com This lack of reference material significantly complicates the definitive identification of unknown compounds. unodc.org
Seized materials are frequently complex mixtures containing one or more synthetic cathinones, along with cutting agents, adulterants, or other illicit drugs. dea.gov This complexity can lead to overlapping signals and matrix interference in analytical instrumentation, making it difficult to isolate and identify the target compound.
Standard presumptive tests, such as color tests, may provide a general indication of the presence of a cathinone but lack the specificity to identify a particular analog like this compound. nih.govresearchgate.net While these tests are useful for preliminary screening, they are prone to false positives and cannot differentiate between closely related structural isomers. forensicsciencesimplified.org
Confirmatory analytical techniques are essential for the unambiguous identification of novel cathinones. cfsre.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorse methods in forensic drug chemistry. mdpi.comresearchgate.net However, the mass spectra of different cathinone isomers can be very similar, making it challenging to distinguish between them based on fragmentation patterns alone. researchgate.net High-resolution mass spectrometry (HRMS) can provide more definitive structural information by determining the exact mass of the molecule and its fragments. nih.gov
Other advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide detailed structural information that is crucial for the identification of new substances in the absence of a reference standard. cfsre.orgnist.gov However, these instruments are not always available in routine forensic laboratories.
Analytical Techniques for Cathinone Identification
| Technique | Role in Analysis | Strengths | Limitations |
|---|---|---|---|
| Color Tests | Presumptive Screening | Rapid, low-cost | Lack of specificity, prone to false positives |
| GC-MS | Confirmatory Identification | Good separation, established libraries | Similar fragmentation for isomers |
| LC-MS/MS | Confirmatory Identification | High sensitivity and selectivity | Requires reference standards |
| HRMS | Structural Elucidation | Provides exact mass, aids in formula determination | Less common in routine labs |
| NMR Spectroscopy | Structural Elucidation | Provides detailed structural information | Requires pure sample, expensive |
| FTIR Spectroscopy | Confirmatory Identification | Provides fingerprint of the molecule | Can be affected by mixtures |
Strategies for Monitoring the Illicit Drug Market for Novel Cathinone Analogs
Effective monitoring of the dynamic illicit drug market is crucial for a proactive response to the emergence of novel cathinone analogs. A multi-faceted approach that combines data from various sources is essential for early detection and trend analysis.
Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring drug consumption trends at the community level. nih.gov By analyzing wastewater for the presence of drugs and their metabolites, authorities can gain insights into the prevalence of both established and emerging substances without relying on seizure data or surveys. nih.gov
Forensic laboratory networks and data sharing platforms are critical for the rapid dissemination of information about newly identified substances. nist.govnist.gov When a laboratory encounters a novel cathinone, sharing the analytical data (mass spectra, NMR data, etc.) with other laboratories allows for quicker identification if the same substance appears elsewhere. nist.gov
The internet and social media platforms are actively monitored to identify new trends in NPS availability and use. researchgate.net Psychonaut forums and darknet marketplaces can provide early warnings about new cathinone analogs entering the market long before they are encountered in police seizures.
International Cooperation and Information Exchange in Forensic Science for Emerging Substances
Given the global nature of the NPS market, international cooperation and information exchange are paramount for an effective forensic response. nih.gov Organizations like the UNODC and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a central role in collecting and disseminating information on emerging drug threats from member states. nih.govunodc.org
The UNODC's Early Warning Advisory (EWA) on NPS is a key platform for sharing information on the identification, trafficking, and health risks of new substances. nih.gov This allows countries to be alerted to new threats that have emerged in other parts of the world and to take appropriate preventative measures.
Collaborative initiatives between national forensic laboratories and law enforcement agencies facilitate the rapid sharing of analytical data and intelligence. nist.gov The NIST's NPS Data Hub, for example, is a web-based platform where forensic chemists can share data on new drug variants, including their chemical structures and analytical signatures. nist.govnist.gov This type of collaboration shortens the time lag between the discovery of a new drug and the distribution of the data needed to identify it. nist.gov
International agreements and resolutions also encourage cooperation in the forensic field. ojp.govun.org These frameworks promote the development of best practices, the harmonization of analytical methods, and the provision of technical assistance and training to countries with limited forensic capacity. ojp.gov
Q & A
Q. How can researchers safely handle and store 2,4-dimethylmethcathinone hydrochloride in laboratory settings?
Methodological Answer:
- Exposure Controls : Use respiratory protection (e.g., NIOSH-certified respirators) during brief exposure and independent air-supplied respirators for prolonged handling .
- Personal Protective Equipment (PPE) : Wear tightly sealed goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Immediately remove contaminated clothing and wash hands before breaks .
- Storage : Store in a cool, dry place away from incompatible substances (e.g., oxidizers). Use airtight containers to prevent moisture absorption .
Q. What analytical techniques are recommended for confirming the purity and identity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference materials (e.g., Cerilliant® standards) .
- Spectroscopy : Confirm structural integrity via FT-IR (characteristic peaks: C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) and NMR (¹H and ¹³C for methyl and aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 228.1 .
Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?
Methodological Answer:
- Dose-Response Analysis : Perform in vitro receptor binding assays (e.g., dopamine/norepinephrine transporters) with varying concentrations (1 nM–10 µM) to assess EC₅₀ discrepancies .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .
- Species-Specific Variability : Compare rodent vs. human hepatocyte metabolism to clarify interspecies differences in toxicity profiles .
Q. What strategies optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
- Retrosynthetic Planning : Prioritize one-step routes using AI-driven tools (e.g., Reaxys/Pistachio databases) to predict feasible precursors (e.g., 4-methylpropiophenone + dimethylamine) .
- Reaction Conditions : Optimize temperature (60–80°C) and solvent (dry THF) to reduce hydrolysis byproducts. Use anhydrous HCl gas for hydrochlorination .
- Purification : Employ recrystallization in ethanol/ethyl acetate (1:3) to isolate high-purity crystals (>98%) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS .
- pH Studies : Prepare buffers (pH 1–13) and monitor decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm) .
- Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation with NMR to identify reactive sites .
Q. What computational methods are suitable for predicting the neuropharmacological activity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
